Mepenzolate Bromide

Muscarinic receptor pharmacology Binding affinity Anticholinergic comparison

Select mepenzolate bromide for three irreplaceable pharmacological properties: (1) exceptional M2/M3 affinity (Ki = 0.68/2.6 nM), distinct from atropine and glycopyrrolate; (2) receptor-independent anti-inflammatory activity via ROS reduction and HDAC restoration—a mechanism absent in ipratropium and tiotropium; (3) permanently charged quaternary ammonium structure ensuring peripheral restriction with minimal CNS penetration. Ideal for COPD, GI hypermotility, and ex vivo smooth muscle studies. For stereochemistry-activity research, inquire about (R)- and (S)-enantiomer sourcing.

Molecular Formula C21H26BrNO3
Molecular Weight 420.3 g/mol
CAS No. 76-90-4
Cat. No. B1676207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepenzolate Bromide
CAS76-90-4
SynonymsCantil
mepenzolate
mepenzolate bromide
mepenzolate bromide, (+-)-isomer
mepenzolate iodide
mepenzolic acid
mepenzolic acid, bromine salt
mepenzolic acid, bromine salt, 1-(methyl-(14)C)-labeled
N-methyl-3-piperidylbenzilate methyl bromide
Molecular FormulaC21H26BrNO3
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1
InChIKeyJRRNZNSGDSFFIR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>63.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mepenzolate Bromide (CAS 76-90-4) for Research and Industrial Procurement: Core Characteristics and Comparator Rationale


Mepenzolate bromide is a racemic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist [1]. It exhibits high binding affinity for human M2 (Ki = 0.68 nM) and M3 (Ki = 2.6 nM) receptors . Unlike tertiary amine anticholinergics, its permanently charged quaternary structure limits blood-brain barrier penetration, confining its activity primarily to peripheral tissues [2]. Clinically approved since 1956 for gastrointestinal hypermotility disorders [3], mepenzolate bromide has emerged as a research tool in chronic obstructive pulmonary disease (COPD) models due to its dual bronchodilatory and anti-inflammatory properties [4]. For procurement decisions, understanding its specific receptor binding profile, enantiomeric differences, and unique off-target activities relative to other quaternary ammonium antimuscarinics (e.g., glycopyrrolate, propantheline, ipratropium) is critical.

Why Mepenzolate Bromide Cannot Be Simply Substituted with Another Anticholinergic: A Quantitative Rationale for Scientific Selection


Substituting mepenzolate bromide with another anticholinergic agent without quantitative justification is scientifically unsound due to three key differentiating factors: (1) its unique M2/M3 affinity ratio and absolute potency differentiate it from prototypical antagonists like atropine [1]; (2) its anti-inflammatory activity is independent of muscarinic receptor antagonism, a property absent in related bronchodilators such as ipratropium and tiotropium [2]; and (3) its racemic nature masks enantiomer-specific potency differences, with (R)-mepenzolate exhibiting significantly higher M3 receptor affinity than (S)-mepenzolate [3]. These distinctions carry direct implications for experimental reproducibility, biological interpretation, and procurement specifications. The following evidence guide provides the quantitative data necessary to justify selection of mepenzolate bromide over its closest analogs.

Mepenzolate Bromide Comparator Evidence: Quantitative Differentiation from Atropine, Ipratropium, Tiotropium, and Enantiomers


Receptor Binding Affinity: Mepenzolate Bromide vs. Atropine at Human M2 and M3 Receptors

Mepenzolate bromide exhibits higher binding affinity for human M2 and M3 muscarinic receptors compared to the prototypical antagonist atropine. Mepenzolate bromide has Ki values of 0.68 nM (M2) and 2.6 nM (M3) . In cross-study comparison using similar radioligand displacement assays, atropine shows Ki values of 3.24 ± 1.16 nM (M2) and 2.21 ± 0.53 nM (M3) [1]. This represents a 4.8-fold higher affinity of mepenzolate for M2 and a modest 1.2-fold higher affinity for M3 relative to atropine.

Muscarinic receptor pharmacology Binding affinity Anticholinergic comparison

Enantiomer-Specific M3 Receptor Affinity: (R)-Mepenzolate vs. (S)-Mepenzolate

Mepenzolate bromide is supplied as a racemic mixture. However, in vitro filter-binding assays demonstrate that the (R)-enantiomer has a significantly higher affinity for the human M3 muscarinic receptor than the (S)-enantiomer [1]. In vivo, (R)-mepenzolate produced superior bronchodilatory activity compared to (S)-mepenzolate, while anti-inflammatory activity was equivalent between the two enantiomers [1].

Stereochemistry Enantiomeric potency M3 receptor Bronchodilation

Anti-inflammatory Activity Independent of Muscarinic Antagonism: Mepenzolate Bromide vs. Ipratropium and Tiotropium

In an elastase-induced pulmonary emphysema mouse model, mepenzolate bromide prevented airspace enlargement and inflammation, whereas other muscarinic antagonists including ipratropium bromide and tiotropium bromide failed to exert any ameliorative effect [1]. The anti-inflammatory and reactive oxygen species (ROS)-reducing activities of mepenzolate were shown to be independent of its muscarinic receptor-mediated bronchodilatory activity [1].

COPD Anti-inflammatory Muscarinic receptor-independent Pulmonary emphysema

Quaternary Ammonium Structure and CNS Exclusion: Class-Level Differentiation from Tertiary Amine Anticholinergics

Mepenzolate bromide is a permanently charged quaternary ammonium compound, in contrast to tertiary amine anticholinergics such as atropine or dicyclomine [1]. This structural feature significantly limits its ability to cross the blood-brain barrier, confining its pharmacological effects to peripheral muscarinic receptors [1]. In a direct comparative study of mydriatic effects in rabbits, mepenzolate and atropine exhibited identical onset half-times (ca. 5 min), but mepenzolate showed a longer offset half-time (34 hrs vs. 18 hrs for atropine), with both agents' effects fully eliminated by 74 hrs [2].

Blood-brain barrier Quaternary ammonium Peripheral selectivity CNS penetration

Solubility and Formulation Profile: Procurement-Relevant Comparison with Glycopyrrolate

Mepenzolate bromide demonstrates distinct solubility characteristics that may influence experimental formulation choices. In DMSO, it achieves solubility of 30 mg/mL . For aqueous buffer systems, solubility in PBS (pH 7.2) is 1 mg/mL . In contrast, glycopyrrolate (glycopyrronium bromide), another quaternary ammonium antimuscarinic frequently used in respiratory research, has reported aqueous solubility exceeding 50 mg/mL but exhibits slow and erratic gastrointestinal absorption in vivo .

Solubility Formulation DMSO PBS Procurement

Mepenzolate Bromide: Recommended Research and Procurement Scenarios Based on Differential Evidence


COPD and Pulmonary Inflammation Research Requiring Dual Bronchodilatory and Anti-inflammatory Activity

Given mepenzolate's unique anti-inflammatory effect independent of muscarinic receptor antagonism—a property absent in ipratropium and tiotropium [1]—this compound is ideally suited for studies investigating novel COPD therapeutics that require both bronchodilation and suppression of pulmonary inflammation and emphysema. The receptor-independent mechanism (involving ROS reduction and HDAC activity restoration) [1] makes mepenzolate a valuable tool for dissecting pathways distinct from conventional muscarinic antagonists.

Peripheral Muscarinic Receptor Pharmacology Studies with Minimal CNS Confounding

As a quaternary ammonium compound, mepenzolate bromide minimally penetrates the blood-brain barrier, confining its effects to peripheral muscarinic receptors [2]. This makes it superior to tertiary amine anticholinergics like atropine for ex vivo or in vivo studies focusing exclusively on gastrointestinal or respiratory smooth muscle function, where central effects could otherwise confound data interpretation. The longer peripheral duration of action compared to atropine (offset half-time 34 hrs vs. 18 hrs) [3] also supports its use in chronic dosing paradigms.

Chiral Pharmacology and Enantiomer-Specific Muscarinic Receptor Studies

Mepenzolate bromide exists as a racemate, but the (R)-enantiomer exhibits significantly higher affinity for the M3 receptor and superior bronchodilatory activity in vivo compared to the (S)-enantiomer [4]. Researchers engaged in stereochemistry-activity relationship studies or those requiring enantiopure material for high-resolution pharmacological profiling should consider sourcing or synthesizing the individual enantiomers. The racemic mixture remains appropriate for general antagonism studies where chiral resolution is not a primary objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mepenzolate Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.